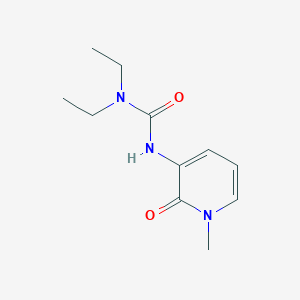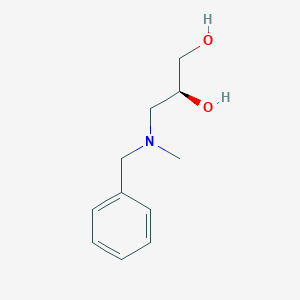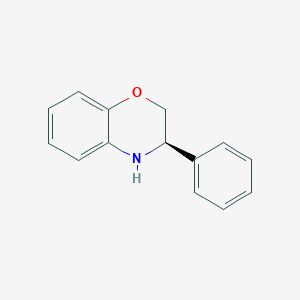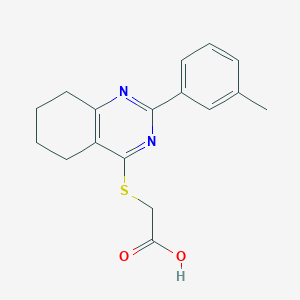
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea, also known as DMU, is a synthetic compound that has gained significant attention in the field of scientific research. DMU is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the production of pyrimidine nucleotides.
Mechanism of Action
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea inhibits DHODH, which is an enzyme involved in the de novo synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential building blocks for DNA and RNA synthesis, making DHODH a critical enzyme for cell proliferation. 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea binds to the ubiquinone-binding site of DHODH, preventing the transfer of electrons and ultimately inhibiting the enzyme's activity. This inhibition leads to a decrease in pyrimidine nucleotide synthesis and a subsequent reduction in cell proliferation.
Biochemical and Physiological Effects:
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has been shown to have significant biochemical and physiological effects. In addition to its inhibition of DHODH, 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has also been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as Crohn's disease and ulcerative colitis.
Advantages and Limitations for Lab Experiments
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has several advantages for lab experiments. It is a potent inhibitor of DHODH, making it an effective tool for studying the enzyme's function. 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea is also relatively stable and easy to synthesize, making it readily available for research purposes. However, 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and dosages when using 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea in lab experiments to ensure accurate results.
Future Directions
There are several future directions for research on 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea. One area of interest is the development of 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea analogs with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea's potential as a treatment for other diseases, such as viral infections and neurological disorders. Additionally, there is a need for further studies to elucidate the mechanisms underlying 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea's anticancer and immunosuppressive effects. Overall, 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has significant potential as a therapeutic agent and a valuable tool for scientific research.
Synthesis Methods
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea can be synthesized using a multi-step synthetic route, which involves the reaction of 2-acetylpyridine with ethyl carbamate in the presence of sodium ethoxide to form 1-methyl-2-oxopyridin-3-yl carbamate. This intermediate is then reacted with diethylamine to form 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea.
Scientific Research Applications
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and autoimmune diseases. DHODH is essential for the proliferation of cancer cells and the activation of immune cells, making it an attractive target for drug development. 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has shown promising results in preclinical studies, demonstrating antitumor activity in various cancer cell lines and animal models. It has also been shown to have immunosuppressive effects, making it a potential treatment option for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
properties
IUPAC Name |
1,1-diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-4-14(5-2)11(16)12-9-7-6-8-13(3)10(9)15/h6-8H,4-5H2,1-3H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIFWMVICVPYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=CN(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1h-Pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B7590973.png)
![N-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]quinoline-2-carboxamide](/img/structure/B7590979.png)

![2-[(4-Methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591002.png)



![N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7591025.png)

![1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7591037.png)
![N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7591054.png)

![1-[2-(Ethoxymethyl)phenyl]-3-(3-ethoxyspiro[3.3]heptan-1-yl)urea](/img/structure/B7591074.png)